molecular formula C21H21N3O2S B2961794 N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946304-62-7

N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2961794
CAS RN: 946304-62-7
M. Wt: 379.48
InChI Key: BOMRINFRXPKSNX-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been known to exhibit antibacterial activity .


Synthesis Analysis

While specific synthesis information for this compound is not available, thiazole derivatives are generally synthesized by condensation of appropriate precursors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole derivatives are generally solid at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Antiallergy Activity

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the chemical structure of interest, were synthesized and tested for antiallergy activity in rats. These compounds demonstrated significant antiallergy potential, with some analogues showing 50% inhibition at very low doses, indicating their potent antiallergy effects compared to standard treatments like disodium cromoglycate. This suggests potential applications in allergy treatment and management Hargrave et al., 1983.

Anticancer Properties

Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, analogous to the compound , were synthesized and evaluated for their anticancer activity. These compounds exhibited promising anticancer activity against a panel of human cancer cell lines, suggesting their potential use in cancer therapy. The study highlighted the significance of these compounds in developing new anticancer agents Tiwari et al., 2017.

Antibacterial Agents

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents. These compounds demonstrated significant activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, indicating their potential application in combating bacterial infections Palkar et al., 2017.

Corrosion Inhibition

Benzothiazole derivatives, closely related to the compound of interest, were studied for their corrosion inhibiting effect on steel in acidic environments. These studies showed that such compounds provide high inhibition efficiencies, suggesting their potential application as corrosion inhibitors in various industrial applications Hu et al., 2016.

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new thiazole derivatives and investigating their potential applications .

properties

IUPAC Name

N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14(2)15-8-10-17(11-9-15)22-19(25)12-18-13-27-21(23-18)24-20(26)16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMRINFRXPKSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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